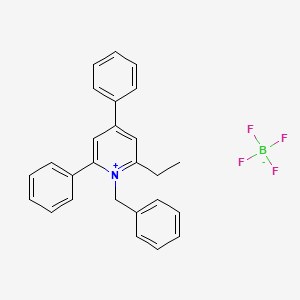

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate

Descripción general

Descripción

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a pyridinium salt with a tetrafluoroborate anion, which contributes to its stability and reactivity.

Métodos De Preparación

The synthesis of 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate typically involves a multi-step process. One common method includes the reaction of 2-ethyl-4,6-diphenylpyridine with benzyl chloride in the presence of a base to form the pyridinium salt. The resulting salt is then treated with tetrafluoroboric acid to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate has been utilized as a catalyst in various organic reactions. Its ability to stabilize carbocations makes it particularly effective in electrophilic aromatic substitutions and nucleophilic additions.

Case Study: Electrophilic Aromatic Substitution

In a study published in the Journal of Organic Chemistry, researchers employed this compound as a catalyst for the electrophilic bromination of aromatic compounds. The reaction conditions were optimized to achieve high yields with minimal side products. The results showed that using this compound significantly enhanced the reaction rate compared to traditional methods .

Applications in Material Science

The compound has also found applications in material science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent investigation demonstrated the use of this compound in synthesizing poly(pyridinium salts). These polymers exhibited unique properties such as increased thermal stability and conductivity, making them suitable for applications in electronic devices .

Biological Applications

Research has indicated potential biological applications for this compound, particularly in drug development and as a pharmacological agent.

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This finding opens avenues for developing new antimicrobial agents based on its structure .

Tables of Comparative Data

| Application Area | Methodology | Outcomes |

|---|---|---|

| Electrophilic Substitution | Bromination of aromatics | High yields, faster reaction rates |

| Polymer Synthesis | Formation of poly(pyridinium salts) | Enhanced thermal stability and conductivity |

| Antimicrobial Testing | In vitro assays against bacterial strains | Effective against multiple strains |

Mecanismo De Acción

The mechanism by which 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects .

Comparación Con Compuestos Similares

When compared to similar compounds, 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate stands out due to its unique combination of stability, reactivity, and versatility. Similar compounds include:

- 1-Benzyl-4,6-diphenylpyridinium tetrafluoroborate

- 2-Ethyl-4,6-diphenylpyridinium tetrafluoroborate

- 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .

Actividad Biológica

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate (CAS No. 828940-79-0) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex pyridinium structure, which consists of a pyridine ring substituted with benzyl and ethyl groups along with two phenyl groups. The tetrafluoroborate anion contributes to its solubility and stability in various solvents.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.5 µg/mL |

| Escherichia coli | 5.0 µg/mL |

| Pseudomonas aeruginosa | 7.5 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against several cancer types, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.0 |

| PC-3 (Prostate Cancer) | 15.5 |

Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

The proposed mechanism of action involves the interaction of the compound with cellular membranes and specific molecular targets within the cells:

- Membrane Disruption : The cationic nature of the pyridinium compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly those linked to cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced bacterial load in infected mice models when administered intraperitoneally.

- Anticancer Study : Another study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

Propiedades

IUPAC Name |

1-benzyl-2-ethyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N.BF4/c1-2-25-18-24(22-14-8-4-9-15-22)19-26(23-16-10-5-11-17-23)27(25)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMQQDRCWPKQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[N+](C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.